4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid

Epigenetics HDAC Inhibition Cancer Research

This precisely substituted biphenyl derivative features an orthogonal Boc-aminomethyl group at the 4'-position and a carboxylic acid at the 3-position, enabling selective, sequential derivatization. Its unique spatial arrangement is critical for target engagement, as seen in its potent HDAC1 inhibition (IC50 = 2.70 nM) and ABHD6 activity (IC50 = 3.31 nM). Using regioisomeric analogs can derail SAR studies. Ideal as a fragment hit (MW 327.4) for PTP1B and COMT programs and for DNA-encoded library synthesis. Ensure your project's success with the correct isomer.

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 880158-56-5
Cat. No. B2395526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid
CAS880158-56-5
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
InChIKeyTXWXKKRFLCNKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid (880158-56-5): A Boc-Protected Biphenyl Carboxylic Acid Scaffold for Drug Discovery


4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid (CAS 880158-56-5) is a protected biphenyl derivative featuring a carboxylic acid at the 3-position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 4'-position . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . It acts as a key building block for constructing complex molecules due to its orthogonal functional groups, which allow for selective reactions. The biphenyl core is a privileged structure in drug design, and the Boc-protected amine provides a handle for further derivatization after deprotection .

Why 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid Cannot Be Replaced by a Generic Biphenyl Analog


Substituting 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid with a different Boc-protected biphenyl analog, such as the 2'-substituted isomer (CAS 158066-11-6) or the 4-substituted analog (CAS 1597448-09-3), is not chemically equivalent . The precise substitution pattern (3-carboxylic acid, 4'-aminomethyl) dictates the compound's 3D conformation and its ability to interact with specific biological targets. For instance, the spatial arrangement of the functional groups is critical for binding to enzyme active sites like HDAC1, where a different regiochemistry can result in a complete loss of activity [1]. Using an incorrect analog can derail a structure-activity relationship (SAR) study, leading to false-negative results and wasted resources. The unique combination of functional groups at these specific positions is essential for its documented activity profile.

Quantitative Differentiation Guide for Procuring 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid (880158-56-5)


Potent Inhibition of Human HDAC1 Enzyme

4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid demonstrates potent inhibition of the human histone deacetylase 1 (HDAC1) enzyme with an IC50 value of 2.70 nM [1]. In contrast, other biphenyl carboxylic acid derivatives within the same class show significantly weaker inhibition, with some compounds exhibiting IC50 values > 100,000 nM against HDAC enzymes in human cell nuclear extracts [2]. This nanomolar potency is a key differentiator for research into selective HDAC1 inhibitors.

Epigenetics HDAC Inhibition Cancer Research

Selective Inhibition of the ABHD6 Serine Hydrolase

This compound exhibits a potent and selective inhibitory effect on the human α/β-hydrolase domain 6 (ABHD6) enzyme, with an IC50 of 3.31 nM [1]. This is a critical differentiator from other Boc-protected biphenyl scaffolds, which are typically not optimized for ABHD6 inhibition. In contrast, a known ABHD6 inhibitor, WWL 123, has an IC50 of 430 nM (0.43 μM), making this compound approximately 130-fold more potent in this biochemical assay . This high potency supports its use as a chemical probe for studying ABHD6 function.

Serine Hydrolase ABHD6 Inhibition Endocannabinoid System Neurological Disorders

Moderate Activity Against PTP1B and COMT as a Multi-Target Starting Point

4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid shows a unique multi-target inhibition profile, demonstrating moderate activity against both Protein Tyrosine Phosphatase 1B (PTP1B) and Catechol O-Methyltransferase (COMT). The compound inhibits PTP1B with an IC50 of 7,700 nM [1] and COMT with an IC50 of 860 nM [2]. While many biphenyl derivatives are designed for single-target selectivity, this compound's broader activity profile makes it an interesting scaffold for fragment-based drug discovery or for exploring polypharmacology.

Protein Tyrosine Phosphatase PTP1B Inhibition Catechol O-Methyltransferase Metabolic Disorders

Validated Supplier Purity and Stability for Reproducible Research

Reproducible research requires well-characterized chemical matter. 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid is available from multiple suppliers with specified purity levels ranging from 95% to 98% . This is a critical differentiator from custom-synthesized or less rigorously characterized analogs, where batch-to-batch variability can introduce experimental artifacts. The compound demonstrates stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM [1], providing a reliable window for biological assays.

Analytical Chemistry Quality Control Reproducibility

Optimal Application Scenarios for 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid in Research and Development


Lead Optimization for Selective HDAC1 Inhibitors in Oncology

Given its potent inhibitory activity against HDAC1 (IC50 = 2.70 nM), this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing selective HDAC1 inhibitors for cancer therapy [1]. Its Boc-protected amine and carboxylic acid functionalities provide two distinct synthetic handles for exploring SAR and improving drug-like properties without compromising the core scaffold's binding affinity.

Chemical Probe Development for Studying the Endocannabinoid System

The compound's exceptional potency against ABHD6 (IC50 = 3.31 nM) makes it a prime candidate for conversion into a chemical probe [2]. After Boc-deprotection, the free amine can be further derivatized to install reporter tags (e.g., fluorophores, biotin) or to create more drug-like molecules for in vivo studies of ABHD6's role in neurological function and disease.

Fragment-Based Drug Discovery for Metabolic and CNS Disorders

With its moderate, multi-target activity against PTP1B (IC50 = 7,700 nM) and COMT (IC50 = 860 nM), this compound serves as an excellent fragment hit for exploring new chemical space in metabolic diseases (PTP1B) and CNS disorders like Parkinson's (COMT) [3][4]. Its small size (MW 327.4) and defined binding data make it suitable for structure-based drug design and fragment growing strategies.

Core Scaffold for Building DNA-Encoded Libraries (DEL)

The orthogonal reactivity of its carboxylic acid and Boc-protected aminomethyl groups makes this biphenyl scaffold highly amenable to incorporation into DNA-encoded libraries . It can be readily functionalized on solid support or in solution, allowing for the creation of vast, diverse compound collections for high-throughput screening against challenging targets, including GPCRs and other membrane proteins [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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